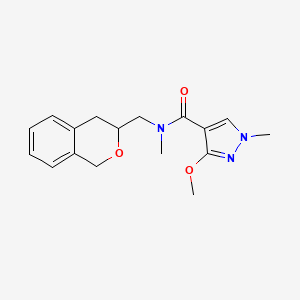
N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide, also known as IMD-0354, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. IMD-0354 belongs to the class of pyrazolecarboxamides and has been found to exhibit anti-inflammatory and anti-tumor properties.
Aplicaciones Científicas De Investigación
DNA Binding and Cytotoxicity Studies
A series of bis-pyrazoles were synthesized, and their interactions with DNA were explored through molecular docking and absorption spectroscopic techniques. These compounds, including variations of the pyrazole structure, exhibited specific binding to DNA, as demonstrated by UV-visible spectroscopy. Additionally, in vitro cytotoxicity studies against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cell lines identified lead molecules with promising activity against both cancer types (Reddy et al., 2017).
Antidepressant Potential
A new series of thiophene-bearing pyrazoline carboxamides was synthesized and examined for their antidepressant effect. Behavioral models, including the Forced Swim Test (FST) and Tail Suspension Test (TST), were used to assess their effects. These compounds, characterized by their pyrazoline nucleus, showed promising antidepressant activity, especially a specific derivative that significantly reduced immobility time compared to the standard imipramine (Mathew et al., 2014).
Antimicrobial Activity
N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were synthesized and evaluated as potential antimicrobial agents. The most effective compound against strains of pathogenic and methicillin-resistant Staphylococcus aureus exhibited significant antimicrobial activity, highlighting the potential of pyrazole derivatives in treating bacterial infections (Pitucha et al., 2011).
Growth Inhibition of Phytopathogenic Fungi
The antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related compounds was investigated against various phytopathogens. The study revealed that certain compounds, particularly those with carboxamide and carboxylic groups, showed significant growth inhibition of fungi such as Pythium ultimum, indicating their potential as fungicides (Vicentini et al., 2007).
Antitumor Activities
A compound was synthesized based on the pyrazolo pyrimidine structure known for antitumor activity. In vivo assays of its antitumor activities showed promising results, highlighting the potential of pyrazolo pyrimidine derivatives in cancer treatment. This study emphasizes the importance of structural design in developing new antitumor agents (Xin, 2012).
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-methoxy-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-19(17(21)15-10-20(2)18-16(15)22-3)9-14-8-12-6-4-5-7-13(12)11-23-14/h4-7,10,14H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPNYDMJSWVUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795702.png)
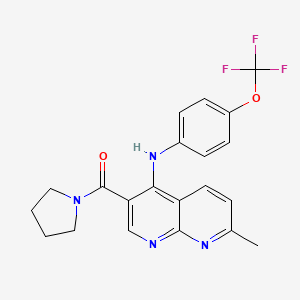


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2795712.png)
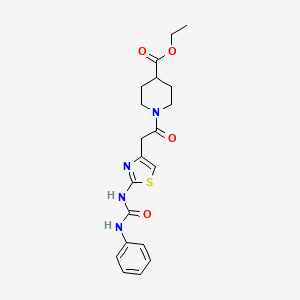
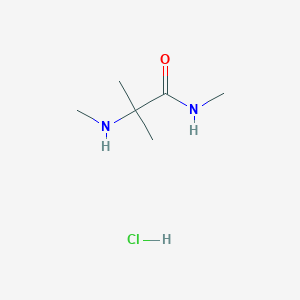
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)
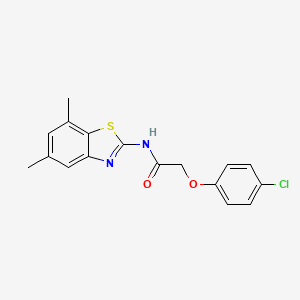
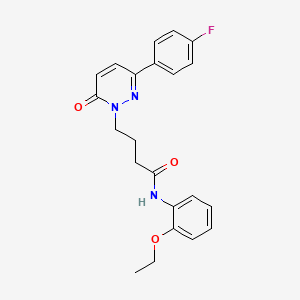
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
![7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2795724.png)